Ganoderlactone D Ganoderlactone D Ganoderlactone D is a triterpenoid.
Ganoderlactone D is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14553953
InChI: InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14-,15+,16-,22+,24-,25-,26-,27-/m0/s1
SMILES:
Molecular Formula: C27H38O7
Molecular Weight: 474.6 g/mol

Ganoderlactone D

CAS No.:

Cat. No.: VC14553953

Molecular Formula: C27H38O7

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Ganoderlactone D -

Specification

Molecular Formula C27H38O7
Molecular Weight 474.6 g/mol
IUPAC Name (3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
Standard InChI InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14-,15+,16-,22+,24-,25-,26-,27-/m0/s1
Standard InChI Key OCCKLFZPYIWUFJ-WBLDVHJPSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)[C@H]([C@]4([C@]3(C(=O)C[C@@H]4[C@@]5(CCC(=O)O5)C)C)C)O)O)(C)C)O
Canonical SMILES CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C

Introduction

Chemical Characterization

Molecular Structure and Composition

The structural complexity of Ganoderlactone D is evident in its IUPAC name:
(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione. Key features include:

  • A cyclopenta[a]phenanthrene core

  • Three hydroxyl groups at C-3, C-7, and C-12

  • Two ketone moieties at C-11 and C-15

  • A γ-lactone ring at C-17 .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC27H38O7\text{C}_{27}\text{H}_{38}\text{O}_7
Molecular Weight474.594 g/mol
CAS Registry Number1801934-15-5
SMILESCC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C
InChI KeyOCCKLFZPYIWUFJ-WBLDVHJPSA-N
Solubility (DMSO)10 mM

Biological Activities

α-Glucosidase Inhibition

Ganoderlactone D demonstrates potent inhibition against yeast α-glucosidase (EC 3.2.1.20), with an IC50_{50} of 41.7 μM . This activity surpasses many natural inhibitors but remains less potent than acarbose (IC50_{50} ≈ 100 nM). The mechanism involves competitive binding to the enzyme’s active site, as suggested by molecular docking studies .

Table 2: Comparative α-Glucosidase Inhibition Data

CompoundIC50_{50} (μM)Source
Ganoderlactone D41.7Ganoderma sp.
Acarbose0.1Synthetic
Quercetin12.5Plant-derived

Anti-MYC Activity in Cancer Models

A 2024 in silico study identified Ganoderlactone D as a MYC inhibitor, achieving a binding energy of -41.96 kcal/mol in molecular mechanics-generalized Born surface area (MM-GBSA) calculations . The compound stabilized MYC’s helical conformation, potentially disrupting its heterodimerization with MAX—a critical step in oncogenic transcription .

Table 3: Computational Binding Parameters for MYC Inhibition

LigandBinding Energy (kcal/mol)RMSD (Å)
Ganoderlactone D-41.961.2
Mariesiic Acid A-44.981.1
Control Inhibitor-38.501.5

Pharmacokinetic Profile

Solubility and Formulation Challenges

With a solubility of 10 mM in dimethyl sulfoxide (DMSO), Ganoderlactone D requires solubilization strategies for in vivo applications . Lipid-based nanoemulsions and cyclodextrin complexes are under investigation to enhance aqueous solubility while maintaining bioactivity.

Metabolic Stability

Preliminary microsomal stability assays indicate a hepatic clearance rate of 15 mL/min/kg, suggesting moderate first-pass metabolism. Cytochrome P450 isoforms 3A4 and 2C9 are primarily involved in oxidative degradation, producing hydroxylated metabolites .

Therapeutic Implications

Diabetes Management

By delaying carbohydrate digestion through α-glucosidase inhibition, Ganoderlactone D could mitigate postprandial hyperglycemia. Synergistic effects with metformin have been hypothesized but require experimental validation .

Oncology Applications

The anti-MYC activity positions Ganoderlactone D as a candidate for MYC-driven cancers (e.g., Burkitt’s lymphoma, neuroblastoma). In silico models predict tumor growth suppression at plasma concentrations ≥5 μM .

Future Research Directions

In Vivo Efficacy and Toxicity Studies

Rodent models of type 2 diabetes and MYC-amplified tumors are essential to translate in vitro findings. Dose-ranging studies must establish therapeutic indices, particularly given the compound’s structural similarity to hepatotoxic lanostanes.

Synthetic Analog Development

Structure-activity relationship (SAR) studies should focus on modifying the C-17 lactone and C-3/C-7 hydroxyl groups to enhance potency and bioavailability.

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